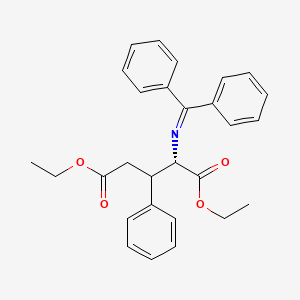
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is an organic compound with a complex structure that includes both ester and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves the condensation of diethyl 3-phenyl-L-glutamate with benzophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl N-(benzylidene)-3-phenyl-L-glutamate
- Diethyl N-(phenylmethylidene)-3-phenyl-L-glutamate
- Diethyl N-(p-tolylmethylidene)-3-phenyl-L-glutamate
Uniqueness
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is unique due to the presence of the diphenylmethylidene group, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
651322-01-9 |
|---|---|
Molecular Formula |
C28H29NO4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
diethyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate |
InChI |
InChI=1S/C28H29NO4/c1-3-32-25(30)20-24(21-14-8-5-9-15-21)27(28(31)33-4-2)29-26(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24,27H,3-4,20H2,1-2H3/t24?,27-/m0/s1 |
InChI Key |
NSNIDNJDCUNREH-WKDCXCOVSA-N |
Isomeric SMILES |
CCOC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


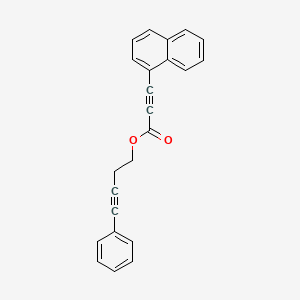

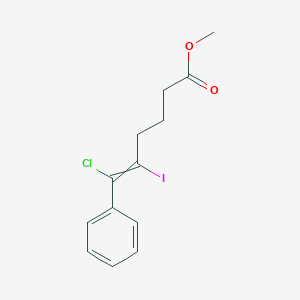
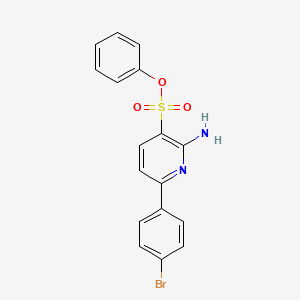
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

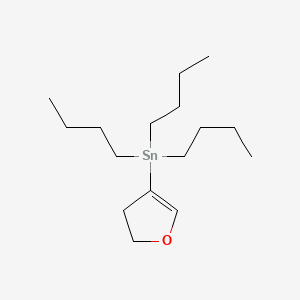
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
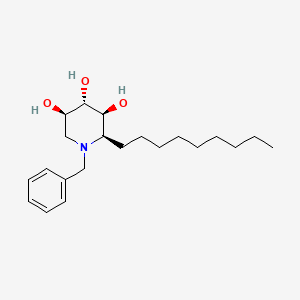
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
